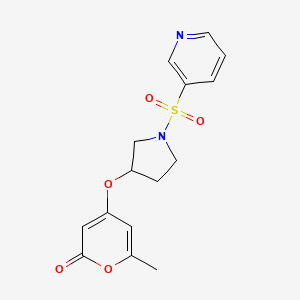
6-methyl-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Methyl-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyran ring, a pyridine sulfonamide moiety, and a pyrrolidine derivative, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed based on existing research:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant properties, which can protect cells from oxidative stress.
- Modulation of Neurotransmitter Systems : Similar compounds have shown the ability to influence neurotransmitter levels, suggesting potential applications in neuropharmacology.
Anticancer Activity
Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrazole compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Pyrazole B | MDA-MB-231 (Triple-Negative Breast Cancer) | 12 | Cell cycle arrest |
| 6-Methyl-Pyrazole | A549 (Lung Cancer) | 10 | Inhibition of telomerase |
These findings highlight the potential of the compound in targeting specific cancer types.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Related studies indicate that compounds with similar moieties possess effective antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These results suggest that the compound could be explored further for its potential as an antimicrobial agent.
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation. For example, compounds similar to 6-Methyl-4 have been reported to enhance cGMP levels in neuronal cells, which is associated with improved cognitive function and synaptic stability.
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that modifications to the sulfonamide group significantly enhanced anticancer activity against various cell lines. The most potent derivative exhibited an IC50 value lower than standard chemotherapeutics.
- Neuroprotective Study : In rodent models, administration of compounds similar to 6-Methyl-4 led to improved cognitive performance in memory tasks, attributed to increased cGMP levels and reduced oxidative stress markers.
Propiedades
IUPAC Name |
6-methyl-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-11-7-13(8-15(18)21-11)22-12-4-6-17(10-12)23(19,20)14-3-2-5-16-9-14/h2-3,5,7-9,12H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDAKBDBCYQXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













